molecular formula C24H21N3O5 B11152772 2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

Cat. No.: B11152772
M. Wt: 431.4 g/mol
InChI Key: KKJBJQYHOWXIAJ-UHFFFAOYSA-N
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Description

2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylhydrazine with 4-nitrobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The presence of the pyrazole ring is particularly significant as it is a known pharmacophore in many biologically active molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The methoxy group can enhance the compound’s lipophilicity, improving its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]PHENOL
  • 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]PHENOL
  • 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-AMINOPHENYL)METHOXY]PHENOL

Uniqueness

The presence of both methoxy and nitro groups in 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL makes it unique compared to its analogs. The nitro group adds a level of reactivity that can be exploited in various chemical reactions, while the methoxy group enhances its stability and solubility .

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol

InChI

InChI=1S/C24H21N3O5/c1-15-23(17-5-9-19(31-2)10-6-17)24(26-25-15)21-12-11-20(13-22(21)28)32-14-16-3-7-18(8-4-16)27(29)30/h3-13,28H,14H2,1-2H3,(H,25,26)

InChI Key

KKJBJQYHOWXIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)OC

Origin of Product

United States

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